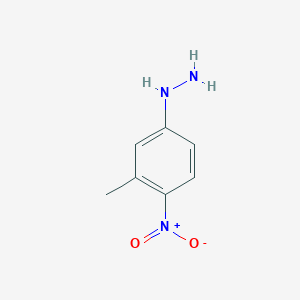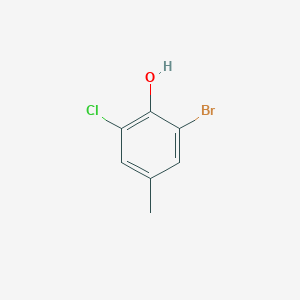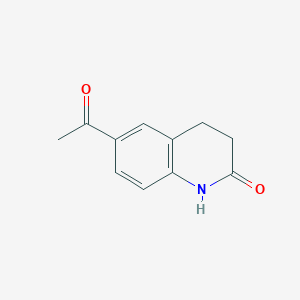
(3-Methyl-4-nitrophenyl)hydrazine
概要
説明
“(3-Methyl-4-nitrophenyl)hydrazine” is a chemical compound with the molecular weight of 167.17 . Its IUPAC name is 1-(3-methyl-4-nitrophenyl)hydrazine . The compound is stored at a temperature of 4°C and comes in the form of a powder .
Synthesis Analysis
The synthesis of compounds similar to “(3-Methyl-4-nitrophenyl)hydrazine” has been reported in various studies . For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “(3-Methyl-4-nitrophenyl)hydrazine” can be represented by the InChI code: 1S/C7H9N3O2/c1-5-4-6(9-8)2-3-7(5)10(11)12/h2-4,9H,8H2,1H3 .
Chemical Reactions Analysis
The chemical reactivity of hydrazines has been studied in various contexts . For instance, a study investigated the kinetics of the reactions of amines, hydrazines, hydrazides, and hydroxylamines with benzhydrylium ions and quinone methides .
Physical And Chemical Properties Analysis
“(3-Methyl-4-nitrophenyl)hydrazine” has a molecular weight of 167.17 g/mol . It has a melting point of 138-139°C .
科学的研究の応用
Analysis of (3-Methyl-4-nitrophenyl)hydrazine Applications
Biochemistry Enzyme Inhibition Studies: (3-Methyl-4-nitrophenyl)hydrazine can be used to study enzyme inhibition mechanisms. For example, it has been used to investigate the active site structure of quinohemoprotein amine dehydrogenase .
Chemical Synthesis Protein Chemistry: This compound finds application in protein chemistry, particularly in hydrazide-based native chemical ligation (NCL) processes for protein or peptide hydrazides synthesis .
Pharmaceuticals Drug Formation: Derivatives of nitrophenyl hydrazine, including (3-Methyl-4-nitrophenyl)hydrazine, are utilized in drug formation due to their potential antimicrobial properties .
Coordination Chemistry Ligand Synthesis: It is also used as a ligand in coordination chemistry to form complex compounds with metals, which can have various applications including catalysis .
Material Science Optical Behavior Analysis: The compound’s derivatives are studied for their physical and polarized optical behavior, which is significant in material science for developing new materials with specific optical properties .
Chemical Database and Modeling: The structural data of (3-Methyl-4-nitrophenyl)hydrazine is available in chemical databases like NIST, which aids in computational modeling and simulation studies .
Safety and Hazards
“(3-Methyl-4-nitrophenyl)hydrazine” is classified as a flammable solid and is harmful if swallowed or in contact with skin . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation .
Relevant Papers
Several papers have been published on compounds similar to “(3-Methyl-4-nitrophenyl)hydrazine” and their synthesis, properties, and applications . These papers provide valuable insights into the potential uses and future directions of research on these compounds.
特性
IUPAC Name |
(3-methyl-4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-4-6(9-8)2-3-7(5)10(11)12/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZQXGVKYRUBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523208 | |
| Record name | (3-Methyl-4-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-nitrophenyl)hydrazine | |
CAS RN |
91527-90-1 | |
| Record name | (3-Methyl-4-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)









